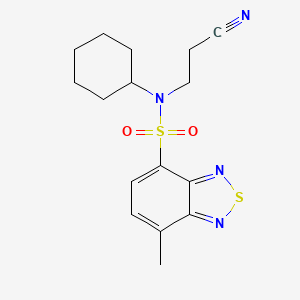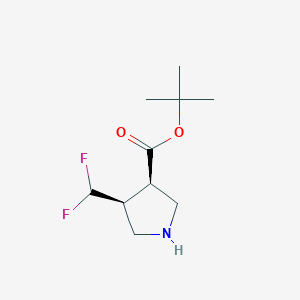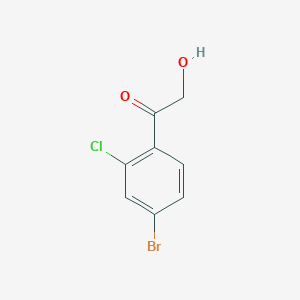
4'-Bromo-2'-chloro-2-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination and chlorination of 2-hydroxyacetophenone. The process typically includes the following steps:
Industrial Production Methods: Industrial production of 4’-Bromo-2’-chloro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-2’-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and suitable solvents like ethanol or acetone.
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-chloro-2-hydroxyacetophenone has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-chloro-2-hydroxyacetophenone involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions . Additionally, it can interact with cellular proteins and DNA, affecting various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-3’,4’-dihydroxyacetophenone:
2-Hydroxyacetophenone: The parent compound without halogen substitutions, used as a starting material for various derivatives.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and diverse biological activities .
Eigenschaften
Molekularformel |
C8H6BrClO2 |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
InChI-Schlüssel |
BRXRROYMBCZCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


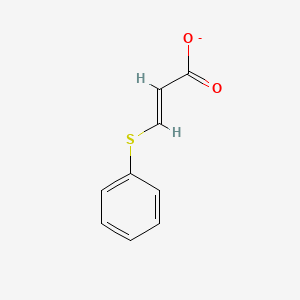
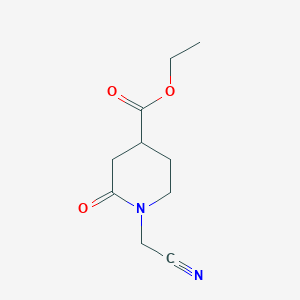
![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
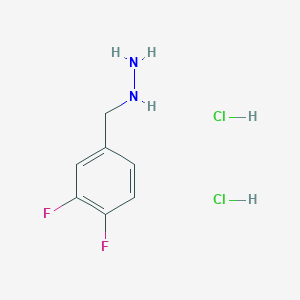
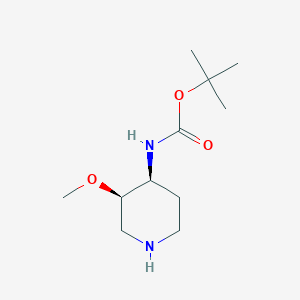
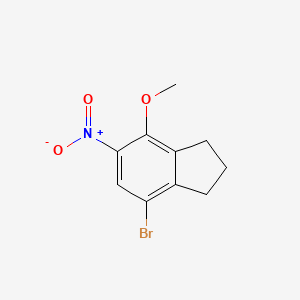
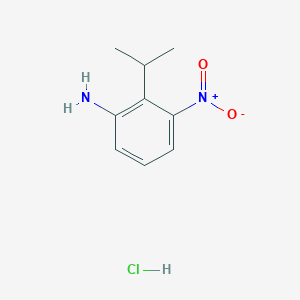
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
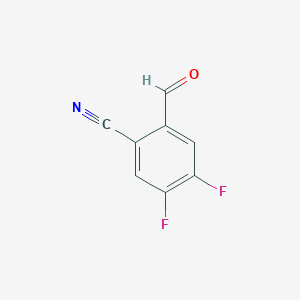
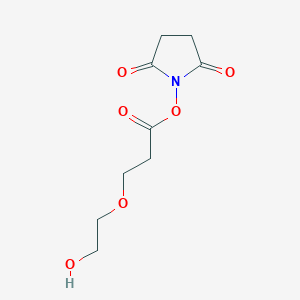
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
